3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Overview
Description
The compound “3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one” appears to be an organic compound based on its structure. It contains a chlorophenyl group, a dimethyl oxazole group, and a propenone group.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, compounds like this are typically synthesized through organic chemistry reactions involving the corresponding phenyl, oxazole, and ketone precursors.Molecular Structure Analysis
The molecule contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). It also has a phenyl ring substituted with a chlorine atom, and a propenone group, which is a type of enone and contains a carbon-carbon double bond adjacent to a carbonyl group.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the presence of the enone and the chlorophenyl groups could make the compound reactive towards nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the oxazole ring, the chlorophenyl group, and the enone could influence its polarity, solubility, and reactivity.Scientific Research Applications
Antibacterial Activity
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one has been studied for its potential antibacterial properties. Research demonstrated that novel heterocyclic compounds containing this fragment exhibited significant antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).
Anticancer and Antimicrobial Properties
In the quest for novel biologically potent compounds, research has explored derivatives of 3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one for their anticancer and antimicrobial activities. These studies revealed that certain compounds showed high potency against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Additionally, they demonstrated efficacy against various pathogenic bacterial and fungal strains (Katariya, Vennapu & Shah, 2021).
Nonlinear Optical Properties
This compound has also been the subject of studies in the field of nonlinear optics. Novel derivatives were synthesized to evaluate their third-order nonlinear optical properties, which are crucial for applications in photonics and optical limiting devices. These compounds, especially with electron donor substituents, exhibited excellent optical limiting behavior, making them potential candidates for optical device applications (Murthy et al., 2013).
Structural and Molecular Insights
The compound has been central to structural studies, contributing to our understanding of crystal and molecular structures in related chemical classes. Such research provides insights into intermolecular interactions, stability, and conformational behaviors, which are crucial for designing drugs and materials with specific properties (Anderson et al., 1984).
Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, as with all chemicals, proper safety precautions should be taken when handling this compound.
Future Directions
The future directions for this compound would depend on its potential applications. These could be in various fields such as medicinal chemistry, material science, or synthetic chemistry, depending on its properties and activities.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-14(18-10(2)16-9)13(17)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZARPQOVHAJVCF-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)C=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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